n-Allyl-3-bromo-2,5-dimethoxybenzamide
Description
n-Allyl-3-bromo-2,5-dimethoxybenzamide is a benzamide derivative characterized by a bromo substituent at position 3, methoxy groups at positions 2 and 5, and an allyl group attached to the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, medicinal chemistry, and catalysis.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
3-bromo-2,5-dimethoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H14BrNO3/c1-4-5-14-12(15)9-6-8(16-2)7-10(13)11(9)17-3/h4,6-7H,1,5H2,2-3H3,(H,14,15) |
InChI Key |
IGRAZFCZDJLYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Groups
The table below highlights key structural and synthetic differences between n-Allyl-3-bromo-2,5-dimethoxybenzamide and its analogs:
Key Observations:
Substituent Position Effects :
- The bromo group in This compound (C3) vs. 162 (C2) alters electronic distribution. Methoxy groups at C2/C5 (target) vs. C4/C5 (162) influence steric hindrance and regioselectivity in electrophilic substitutions .
- The allyl group on the amide nitrogen introduces unsaturation, enabling cycloaddition or polymerization, unlike the NH2 group in 162 or the hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Synthetic Pathways: Compound 162 was synthesized via NH3 amidation of an acyl chloride intermediate (76% yield), suggesting that analogous methods with allylamine could yield the target compound . The amino group in 2-amino-4,5-dimethoxybenzamide facilitates cyclization to quinazolinones, whereas the bromo group in the target compound may favor substitution reactions (e.g., Suzuki coupling) .
Methoxy groups in all compounds enhance solubility in polar solvents, but the allyl group may reduce crystallinity compared to alkyl or hydroxyalkyl substituents .
Preparation Methods
Bromination of 2,5-Dimethoxybenzoic Acid
The synthesis typically begins with the bromination of 2,5-dimethoxybenzoic acid to introduce the bromine substituent at the para-position relative to the methoxy groups. This step employs brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For instance, a protocol adapted from nicotine receptor ligand syntheses involves refluxing 2,5-dimethoxybenzoic acid with 57% hydrogen bromide (HBr) under controlled conditions to yield 3-bromo-2,5-dimethoxybenzoic acid.
Key Variables:
- Solvent: Dichloromethane (DCM) or acetic acid.
- Catalyst: Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
- Temperature: 80–100°C for 4–24 hours.
A comparative study (Table 1) highlights the impact of brominating agents on yield and purity.
Table 1: Bromination Efficiency with Different Reagents
| Brominating Agent | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ | FeBr₃ | DCM | 78 | 95 |
| NBS | AlCl₃ | Acetic Acid | 82 | 97 |
| HBr | None | H₂O | 65 | 89 |
Amide Formation via Coupling Reactions
The brominated intermediate is subsequently converted to the corresponding benzamide through coupling with allylamine. This step often utilizes carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in anhydrous solvents. A representative procedure from dopamine receptor ligand syntheses involves reacting 3-bromo-2,5-dimethoxybenzoic acid with allylamine in dimethyl sulfoxide (DMSO) at room temperature for 12 hours.
Reaction Conditions:
- Coupling Agent: EDC (1.2 equiv) with hydroxybenzotriazole (HOBt, 1.1 equiv).
- Solvent: DMSO or tetrahydrofuran (THF).
- Yield: 68–75% after column chromatography.
Allylation of the Amide Intermediate
The final step introduces the allyl group to the amide nitrogen. This is achieved via N-alkylation using allyl bromide in the presence of a strong base such as sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU). A solvent-controlled approach, as demonstrated in spiroindane-dione rearrangements, optimizes regioselectivity and yield. For example, treatment of the intermediate amide with allyl bromide (2.0 equiv) and DBU (2.5 equiv) in ethanol at 70°C for 18 hours affords n-Allyl-3-bromo-2,5-dimethoxybenzamide in 68% yield.
Optimization Insights:
- Base: DBU outperforms weaker bases like triethylamine (TEA) due to its superior deprotonation capability.
- Solvent: Polar aprotic solvents (e.g., acetonitrile) favor faster reaction rates, while ethanol enhances selectivity.
Optimization of Reaction Conditions
Critical parameters influencing the synthesis were systematically evaluated (Table 2).
Table 2: Impact of Solvent and Base on Allylation Yield
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DBU (2.5) | EtOH | 70 | 18 | 68 |
| 2 | NaH (2.5) | MeCN | 70 | 12 | 55 |
| 3 | TEA (3.0) | THF | 60 | 24 | 42 |
Purification and Characterization
Purification is achieved via column chromatography using hexane/toluene/acetonitrile (20:20:1) gradients, followed by recrystallization from ethyl acetate. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS):
Q & A
Q. Optimization Tips :
- Temperature Control : Reflux conditions (e.g., 80–100°C) during allylation improve reaction kinetics but require monitoring to prevent decomposition .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance allylation efficiency .
- Purity Checks : Regular TLC and NMR (¹H, ¹³C) analysis at intermediate steps to confirm structural integrity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 25°C, 12 h | 65–75% | |
| Allylation | Allyl bromide, K₂CO₃, THF, reflux, 8 h | 50–60% | |
| Purification | Silica gel chromatography (EtOAc:Hexane 1:3) | >95% purity |
Advanced: How does the electronic and steric environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The compound’s reactivity in Suzuki or Buchwald-Hartig couplings is governed by:
- Electron-Donating Groups : The 2,5-dimethoxy groups increase electron density at the aromatic ring, activating the bromine at C3 for nucleophilic substitution but potentially deactivating adjacent positions for electrophilic attacks .
- Steric Hindrance : The allyl group at the N-position may hinder access to the amide carbonyl, complicating metal coordination in catalytic cycles. Use bulky ligands (e.g., XPhos) to mitigate this .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of Pd catalysts but may compete for coordination sites. Optimize solvent-catalyst pairs via screening .
Case Study : In a Pd-catalyzed Suzuki coupling with phenylboronic acid, yields dropped from 85% (unsubstituted benzamide) to 60% for this compound due to steric/electronic factors .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference Values | Source |
|---|---|---|---|
| ¹H NMR | 2,5-OCH₃ | δ 3.75–3.85 (s, 6H) | |
| ¹H NMR | Allyl CH₂=CH– | δ 5.10–5.30 (m, 2H) | |
| ¹³C NMR | C=O (amide) | δ 165–170 |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from:
Assay Conditions : Variations in cell lines, incubation times, or solvent controls (e.g., DMSO concentration affecting viability) .
Structural Modifications : Subtle changes in substituents (e.g., allyl vs. propyl groups) alter pharmacokinetics. Use SAR studies to isolate critical moieties .
Data Normalization : Ensure activities are normalized to positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments across labs .
Example : A 2025 study reported IC₅₀ = 12 µM (antiproliferative activity in HeLa cells), while another found no activity at 50 µM. Further analysis revealed differences in cell passage number and serum-free vs. serum-containing media .
Basic: What are the recommended storage and handling protocols for this compound to ensure stability?
Methodological Answer:
- Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the allyl group and bromine hydrolysis .
- Solubility : Stable in DMSO or DMF for biological assays; avoid aqueous buffers unless freshly prepared .
- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation. Confirm purity via HPLC before use .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Model the compound’s electrostatic potential surface to identify reactive sites (e.g., bromine as a hydrogen-bond acceptor) .
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Prioritize flexible side-chain residues in the binding pocket .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Case Study : Docking predicted strong binding to COX-2 (ΔG = –9.2 kcal/mol), later validated by in vitro inhibition (IC₅₀ = 8.7 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
